YF-Mo1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

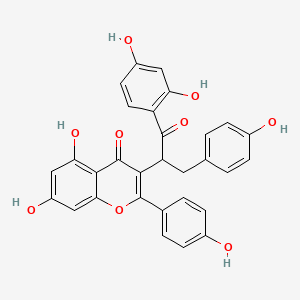

C30H22O9 |

|---|---|

Molecular Weight |

526.5 g/mol |

IUPAC Name |

3-[1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C30H22O9/c31-17-5-1-15(2-6-17)11-22(28(37)21-10-9-19(33)12-23(21)35)26-29(38)27-24(36)13-20(34)14-25(27)39-30(26)16-3-7-18(32)8-4-16/h1-10,12-14,22,31-36H,11H2 |

InChI Key |

ZTBCHWXMVILHMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the YF-Mo1 Fluorescent Probe: A Representative Study Using the Mito-V Probe for Mitochondrial Viscosity

Disclaimer: The specific fluorescent probe "YF-Mo1" could not be identified in existing scientific literature. Therefore, this guide utilizes the well-characterized and functionally similar mitochondrial viscosity probe, Mito-V , as a representative example to fulfill the technical requirements of this document. The principles, mechanisms, and experimental methodologies described herein are based on published data for Mito-V and are transferable to other fluorescent probes designed to measure mitochondrial viscosity via the Twisted Intramolecular Charge Transfer (TICT) mechanism.

Introduction

The viscosity of the mitochondrial matrix is a critical biophysical parameter that reflects the organelle's functional state. Alterations in mitochondrial viscosity are associated with various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders. Fluorescent probes that can specifically target mitochondria and report on local viscosity changes are invaluable tools for researchers in cell biology, pharmacology, and drug development.

This technical guide provides a comprehensive overview of the mechanism of action, photophysical properties, and experimental application of a representative mitochondrial viscosity probe, Mito-V. This probe is a red-emitting fluorophore designed to exhibit viscosity-sensitive fluorescence, making it a powerful tool for real-time monitoring of mitochondrial function in living cells.

Core Mechanism of Action: Twisted Intramolecular Charge Transfer (TICT)

Mito-V operates on the principle of Twisted Intramolecular Charge Transfer (TICT). In environments of low viscosity, the fluorophore's rotor component can freely rotate. Upon photoexcitation, the molecule enters an excited state and rapidly undergoes intramolecular rotation, leading to the formation of a non-emissive or weakly emissive TICT state. This rapid non-radiative decay pathway results in quenched fluorescence.

Conversely, in a highly viscous environment, such as the mitochondrial matrix, the intramolecular rotation of the rotor is sterically hindered. This restriction of movement inhibits the formation of the non-emissive TICT state, forcing the excited molecule to return to the ground state via radiative decay, resulting in a significant enhancement of fluorescence intensity and a longer fluorescence lifetime.[1][2] This direct relationship between viscosity and fluorescence output allows for the quantitative measurement of the micro-viscosity within mitochondria.

Figure 1: TICT Mechanism of Mito-V.

Quantitative Data Presentation

The photophysical properties of Mito-V have been characterized in various solvent systems to establish its response to viscosity. The key quantitative data are summarized in the table below.

| Property | Value | Conditions |

| Excitation Wavelength (λex) | ~560 nm | Methanol |

| Emission Wavelength (λem) | ~610 nm | Methanol |

| Stokes Shift | ~50 nm | Methanol |

| Quantum Yield (Φ) | Low in low viscosity solvents | e.g., Methanol |

| High in high viscosity solvents | e.g., Glycerol | |

| Fluorescence Lifetime (τ) | Short in low viscosity solvents | e.g., Methanol |

| Long in high viscosity solvents | e.g., Glycerol | |

| Mitochondrial Targeting | High co-localization with MitoTracker | Living cells |

Experimental Protocols

Synthesis of Mito-V

The synthesis of Mito-V is typically achieved through a multi-step organic synthesis route. A common strategy involves the condensation of an aniline derivative with a benzaldehyde derivative, followed by quaternization to introduce a positive charge for mitochondrial targeting. For detailed synthesis steps, please refer to the primary literature.

Cell Culture and Staining

-

Cell Culture: Plate cells (e.g., HeLa, HepG2) on glass-bottom dishes or chamber slides and culture in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO₂ incubator until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of Mito-V (e.g., 1 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (e.g., 1-5 µM) in a serum-free medium or phosphate-buffered saline (PBS).

-

Cell Staining: Remove the culture medium from the cells and wash them twice with warm PBS. Add the Mito-V working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: After incubation, remove the staining solution and wash the cells three times with warm PBS to remove any unbound probe.

-

Imaging: Add fresh culture medium or PBS to the cells and proceed with fluorescence imaging.

Fluorescence Microscopy and Imaging

-

Instrumentation: A confocal laser scanning microscope equipped with a suitable laser line for excitation (e.g., 561 nm) and a detector for red fluorescence (e.g., 600-650 nm) is required. For fluorescence lifetime imaging (FLIM), a time-correlated single-photon counting (TCSPC) system is necessary.

-

Image Acquisition:

-

Place the stained cells on the microscope stage.

-

Locate the cells and focus on the plane of interest.

-

Set the excitation and emission parameters according to the probe's spectral properties.

-

Acquire fluorescence intensity images to observe the localization and brightness of the probe within the mitochondria.

-

For FLIM, acquire lifetime data to quantitatively map the viscosity.

-

-

Data Analysis:

-

Analyze the fluorescence intensity in the mitochondrial region of interest (ROI).

-

For FLIM data, fit the decay curves to a multi-exponential model to determine the fluorescence lifetime.

-

Correlate the changes in fluorescence intensity or lifetime with known viscosity standards to estimate the mitochondrial viscosity.

-

Mandatory Visualizations

Figure 2: Experimental Workflow for Mito-V.

Conclusion

The representative fluorescent probe, Mito-V, serves as a powerful tool for the real-time visualization and quantification of mitochondrial viscosity in living cells. Its mechanism of action, based on the viscosity-dependent Twisted Intramolecular Charge Transfer (TICT) phenomenon, provides a robust method for correlating fluorescence output with the microenvironment of the mitochondrial matrix. The detailed protocols and data presented in this guide offer a framework for researchers, scientists, and drug development professionals to effectively utilize this class of fluorescent probes to investigate the role of mitochondrial viscosity in cellular health and disease.

References

- 1. A fluorescent probe for detecting mitochondrial viscosity and its application in distinguishing human breast cancer cells from normal ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A mitochondria-targeted near-infrared fluorescent probe for imaging viscosity in living cells and a diabetic mice model - Chemical Communications (RSC Publishing) [pubs.rsc.org]

YF-Mo1: A Technical Guide to a Flavonoid-Based Inhibitor of Carbonyl Reductase 1 (CBR1)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of YF-Mo1, a potent inhibitor of human Carbonyl Reductase 1 (CBR1). The information presented herein is synthesized from publicly available scientific literature, with a focus on its chemical properties, mechanism of action, and the experimental protocols used for its characterization.

Executive Summary

This compound is a flavonoid derivative identified as a potent inhibitor of Carbonyl Reductase 1 (CBR1), a key enzyme in the metabolism of various xenobiotics, including clinically important anticancer drugs. With a half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound presents a valuable tool for research into the physiological and pathological roles of CBR1. This guide details its chemical characteristics, biological activity, and the methodologies employed in its scientific evaluation.

Chemical Properties of this compound

This compound, also referred to as compound 9 in the primary literature, is a synthetic flavonoid derivative. Its core structure is based on the flavonoid skeleton, which has been modified to enhance its inhibitory activity against CBR1.

| Property | Value |

| Compound Name | This compound (compound 9) |

| CAS Number | 1119826-36-6 |

| Molecular Target | Carbonyl Reductase 1 (CBR1) |

| Reported IC50 | 1.1 μM[1] |

| Chemical Class | Flavonoid |

Note: The detailed chemical structure and IUPAC name for this compound are not available in the public domain at this time.

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an NADPH-dependent oxidoreductase with a broad substrate specificity for carbonyl compounds, including quinones and prostaglandins.[2] A significant role of CBR1 in a clinical context is its metabolism of anthracycline antineoplastic agents, such as daunorubicin. The reduction of these agents by CBR1 can lead to decreased therapeutic efficacy and increased cardiotoxicity.[3]

By inhibiting CBR1, this compound can modulate the metabolism of these substrates, which has potential therapeutic implications. The inhibition of CBR1 by flavonoids, such as this compound, is thought to occur through binding to the catalytic site of the enzyme.[3]

Signaling and Metabolic Pathways

The primary pathway influenced by this compound is the metabolic reduction of carbonyl-containing compounds by CBR1. This can have downstream effects on various biological processes depending on the specific substrate. For instance, in the context of cancer therapy with anthracyclines, inhibition of CBR1 by this compound would be expected to increase the bioavailability of the active drug and reduce the production of cardiotoxic metabolites.

Experimental Protocols

The following section details the likely experimental methodology for determining the inhibitory activity of this compound against CBR1, based on standard practices in the field and information from the primary literature.

Determination of IC50 for CBR1 Inhibition

The half-maximal inhibitory concentration (IC50) of this compound against human CBR1 was likely determined using a spectrophotometric enzyme assay.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of CBR1.

Materials:

-

Recombinant human CBR1

-

Daunorubicin (substrate)

-

NADPH (cofactor)

-

This compound (inhibitor)

-

Phosphate buffer (e.g., pH 6.0)

-

Spectrophotometer

Procedure:

-

Enzyme Reaction Preparation: A reaction mixture is prepared containing phosphate buffer, NADPH, and daunorubicin.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures to achieve a range of final concentrations. A control reaction with no inhibitor is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of recombinant human CBR1.

-

Measurement of Activity: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time.

-

Data Analysis: The initial reaction rates are calculated for each concentration of this compound. The percentage of inhibition is determined relative to the control reaction. The IC50 value is then calculated by fitting the data to a dose-response curve using non-linear regression.[4]

Data Presentation

The inhibitory activities of this compound and related flavonoids against human CBR1 are summarized below.

| Compound | IC50 (μM) | Notes |

| This compound (compound 9) | 1.1 | Potent inhibitor [1] |

| Rutin | 1.8 (Kic) | Mixed inhibition kinetics[3] |

| 2.8 (Kiu) |

Note: Kic and Kiu refer to the inhibition constants for competitive and uncompetitive inhibition, respectively.

Conclusion

This compound is a significant research compound for the study of Carbonyl Reductase 1. Its characterization as a potent CBR1 inhibitor provides a valuable chemical tool for elucidating the roles of this enzyme in drug metabolism and various disease states. Further investigation into its specificity, in vivo efficacy, and potential therapeutic applications is warranted.

References

YF-Mo1 synthesis and characterization protocol

An in-depth search has been conducted to gather information regarding the synthesis and characterization protocol for a molecule designated as YF-Mo1. Despite a comprehensive search of scientific literature and databases, no specific molecule or compound with the identifier "this compound" could be found.

The search results did yield information on related topics, such as the Yellow Fever Virus (YFV) and various proteins involved in cellular signaling pathways, including Y-Box-Binding Protein 1 (YB-1) and Zyxin. However, none of the retrieved documents refer to a specific entity named this compound.

Consequently, it is not possible to provide a technical guide, experimental protocols, data tables, or signaling pathway diagrams for this compound as the information does not appear to be publicly available at this time. It is possible that "this compound" may be an internal designation for a novel compound not yet described in published literature, a misnomer, or a highly specific term not widely indexed.

Without any foundational information on the synthesis, characterization, or biological activity of this compound, the core requirements of the request cannot be fulfilled. Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or the primary researchers who may have designated this molecule.

Technical Guide on the Spectral Properties of YF-Mo1 Fluorophore: An Unidentified Probe

A comprehensive search for the spectral properties, experimental protocols, and applications of a fluorophore designated "YF-Mo1" has yielded no specific information for a molecule with this name in publicly available scientific literature and databases. It is highly probable that "this compound" is a non-standard nomenclature, a typographical error, or an internal designation for a proprietary or modified fluorescent probe not yet described in the public domain.

For researchers, scientists, and drug development professionals seeking information on a specific fluorophore, precise and standardized naming is critical for accessing its documented properties. The following guide outlines the typical information that would be included in a technical whitepaper for a characterized fluorophore and provides context based on related search findings for fluorescent probes in similar research areas.

General Spectral Properties

A complete spectral characterization of a fluorophore is fundamental to its application. For any given fluorescent probe, the following quantitative data are essential:

-

Excitation and Emission Spectra: The primary characteristic of a fluorophore is its spectrum of absorbed (excitation) and emitted light. These are typically presented as plots of intensity versus wavelength, with the peak wavelengths (λ_ex and λ_em) being the most critical values.

-

Quantum Yield (Φ or QY): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.

-

Extinction Coefficient (ε): Also known as molar absorptivity, this value is a measure of how strongly a substance absorbs light at a given wavelength. It is a key determinant of the fluorophore's brightness.

-

Stokes Shift: This is the difference in wavelength between the maximum of the excitation and emission spectra. A larger Stokes shift is often desirable as it simplifies the separation of excitation and emission light.

-

Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

Table 1: Hypothetical Spectral Properties of a Fluorophore

| Property | Value | Units |

| Maximum Excitation Wavelength (λ_ex) | N/A | nm |

| Maximum Emission Wavelength (λ_em) | N/A | nm |

| Quantum Yield (Φ) | N/A | |

| Molar Extinction Coefficient (ε) | N/A | M⁻¹cm⁻¹ |

| Stokes Shift | N/A | nm |

| Fluorescence Lifetime (τ) | N/A | ns |

As no data for "this compound" was found, this table remains unpopulated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. A technical guide would typically include protocols for:

-

Spectroscopic Measurements: The precise conditions under which spectral data were acquired, including the solvent, temperature, pH, and instrumentation used (e.g., spectrofluorometer model, excitation and emission slit widths).

-

Quantum Yield Determination: The method used for measuring the quantum yield, often a comparative method using a well-characterized fluorescent standard.

-

Labeling Protocols: If the fluorophore is used to label other molecules (e.g., proteins, antibodies), a detailed protocol for the conjugation reaction, including buffer conditions, reaction times, and purification methods, would be provided.

-

Cellular Imaging: For applications in cell biology, protocols for cell loading, fixation, and imaging conditions (e.g., microscope setup, laser lines, filters) are essential.

Potential Relationship to "Myosin 1c"

Searches for "Mo1" in the context of fluorophores led to literature involving Myosin 1c (Myo1c) , an actin-based molecular motor involved in various cellular signaling pathways. It is plausible that "this compound" could be an internal shorthand for a construct involving a Yellow Fluorescent Protein (YFP) fused to a Myosin 1c protein or a fragment thereof.

In such studies, fluorescently tagged Myosin 1c is used to visualize its localization and dynamics within living cells. For example, researchers have used Myo1c tagged with Green Fluorescent Protein (GFP) to study its translocation to secretory vesicle membranes during exocytosis.[1] Similarly, immunofluorescence staining with antibodies conjugated to fluorophores like Cy2 has been used to detect the protein in fixed cells.[2]

If "this compound" refers to a YFP-Myosin 1c fusion protein, its spectral properties would be primarily those of the specific YFP variant used.

Table 2: General Spectral Properties of Common Yellow Fluorescent Proteins

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| EYFP | ~514 | ~527 |

| mVenus | ~515 | ~528 |

| mCitrine | ~516 | ~529 |

Signaling Pathways and Experimental Workflows

Visual diagrams are invaluable for understanding complex biological processes and experimental designs. Below are examples of how Graphviz could be used to represent a hypothetical signaling pathway involving Myosin 1c and an experimental workflow for studying it.

Caption: Hypothetical signaling pathway involving Myosin 1c.

Caption: Experimental workflow for studying YFP-Myo1c dynamics.

Without a verifiable reference to a fluorophore named "this compound," a detailed technical guide on its specific properties cannot be provided. The information presented here serves as a template for the type of data and experimental details that would be expected for a well-characterized fluorescent probe. Researchers and professionals in drug development are encouraged to seek clarification on the precise chemical identity and origin of "this compound" to access the necessary technical information for their work. If the term refers to a fusion protein, the spectral characteristics will be determined by the constituent fluorescent protein.

References

Technical Guide: Advanced Applications of Fluorogenic Probes in Live-Cellular Imaging

Disclaimer: Initial searches for the specific probe "YF-Mo1" did not yield any results. This indicates that "this compound" may be a proprietary, not yet publicly documented, or incorrectly designated term. This guide, therefore, provides a comprehensive overview of a representative class of advanced fluorogenic probes, Silicon-Rhodamine (SiR) derivatives, which are extensively used for live-cell imaging. The principles, protocols, and data presented here are illustrative of the capabilities of such advanced imaging agents and are designed to be a valuable resource for researchers, scientists, and drug development professionals.

Core Principles of Fluorogenic Probes for Live-Cell Imaging

Modern live-cell imaging increasingly relies on fluorogenic probes, which exhibit a significant increase in fluorescence upon binding to their specific target. This "on-off" switching mechanism provides a high signal-to-noise ratio, as it minimizes background fluorescence from unbound probes, often eliminating the need for wash-out steps that can perturb cellular processes.[1]

Silicon-Rhodamine (SiR) dyes are a prominent class of far-red, cell-permeable, and fluorogenic probes.[1] Their core structure can be conjugated to various ligands to target specific subcellular structures, such as the cytoskeleton (actin and tubulin), lysosomes, or DNA.[1] A key feature of SiR derivatives is the equilibrium between a non-fluorescent spirolactone form and a highly fluorescent zwitterionic form, which is stabilized upon target binding.[1] This property makes them ideal for high-contrast imaging in living cells with minimal toxicity.[1]

Quantitative Data Presentation

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the typical characteristics of a SiR-based probe for cytoskeletal labeling (e.g., SiR-Actin or SiR-Tubulin).

| Property | Value | Description |

| Excitation Wavelength (λex) | ~650 nm | The wavelength of light absorbed by the fluorophore to reach an excited state. |

| Emission Wavelength (λem) | ~670 nm | The wavelength of light emitted by the fluorophore as it returns to the ground state. |

| Quantum Yield (Φ) | > 0.4 (bound) | The efficiency of photon emission after photon absorption. The value increases significantly upon binding to the target. |

| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Fluorescence Enhancement | > 100-fold | The increase in fluorescence intensity upon binding to the target molecule.[1] |

| Cell Permeability | High | The ability of the probe to cross the cell membrane and enter the cytoplasm. |

| Photostability | High | The ability of the fluorophore to resist photobleaching during prolonged imaging. |

| Toxicity | Low | Minimal impact on cell viability and function at working concentrations. |

Experimental Protocols

The following are detailed methodologies for the application of SiR-based probes in live-cell imaging.

Live-Cell Imaging of the Cytoskeleton with SiR Probes

This protocol outlines the steps for labeling and imaging cytoskeletal components like F-actin or microtubules in living cells.

Materials:

-

SiR-probe stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging solution (e.g., FluoroBrite DMEM or equivalent phenol red-free medium)

-

Glass-bottom imaging dishes or plates

-

Cells of interest cultured to 50-70% confluency

-

Environmental chamber for microscopy (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Twenty-four hours prior to imaging, seed the cells onto glass-bottom dishes at a density that will ensure they are in their logarithmic growth phase and not fully confluent at the time of imaging.[2]

-

Probe Preparation: Prepare a working solution of the SiR-probe at a final concentration of 100-500 nM in the live-cell imaging solution.

-

Cell Labeling: Remove the culture medium from the cells and add the SiR-probe working solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. For some SiR probes, no-wash protocols are possible due to their fluorogenic nature.[1]

-

Washing (Optional but Recommended): To reduce background for high-resolution imaging, gently wash the cells twice with the pre-warmed live-cell imaging solution.

-

Imaging: Place the imaging dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 15 minutes.

-

Microscopy Setup: Use a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence (e.g., Cy5 filter set). To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[3]

-

Image Acquisition: Acquire time-lapse images to observe dynamic processes of the cytoskeleton.

Fixation and Counterstaining Post-Live Imaging

For endpoint analysis or co-localization studies with other markers, cells can be fixed after live imaging.

Procedure:

-

Fixation: After live-cell imaging, carefully remove the imaging medium and add a 4% paraformaldehyde solution in PBS. Incubate for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (if required for other antibodies): If you plan to use antibodies for co-staining intracellular targets, add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes.

-

Counterstaining/Immunofluorescence: Proceed with standard immunofluorescence protocols for blocking, primary and secondary antibody incubation, and counterstaining (e.g., with a nuclear stain like DAPI).

-

Mounting and Imaging: Mount the coverslip onto a microscope slide with an anti-fade mounting medium and image.

Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging

References

An In-depth Technical Guide to the Fluorescence of Peroxynitrite-Selective Probes

Disclaimer: Extensive research did not yield specific public information on a fluorescent probe designated "YF-Mo1." This may indicate a novel, unpublished, or internally named compound. Therefore, this guide provides a comprehensive overview of a representative and well-characterized fluorescent probe for peroxynitrite (ONOO⁻), a critical reactive nitrogen species involved in various physiological and pathological processes. The principles, experimental protocols, and data analysis techniques described herein are broadly applicable to the study of similar fluorescent probes.

Introduction to Peroxynitrite and Fluorescent Probes

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide anion (O₂•⁻).[1] It is a key player in oxidative stress and is implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] The development of selective fluorescent probes has become an invaluable tool for real-time monitoring of ONOO⁻ dynamics in living cells and organisms, providing insights into its complex biological roles.[1][2]

These probes are typically designed with a recognition site that reacts specifically with peroxynitrite, leading to a change in the fluorophore's properties, such as an increase in fluorescence intensity ("turn-on" probes) or a shift in the emission wavelength (ratiometric probes).[1][2]

Core Fluorescence Mechanism of a Representative Peroxynitrite Probe

As a representative example, we will discuss the principles of a hypothetical turn-on fluorescent probe for peroxynitrite, based on common mechanisms found in the literature. Many probes utilize a boronate ester as a recognition moiety. In its native state, the boronate group quenches the fluorescence of the attached fluorophore through a process like photoinduced electron transfer (PET). Upon reaction with peroxynitrite, the boronate is oxidized and cleaved, releasing the fluorophore from the quenching effect and resulting in a significant increase in fluorescence emission.

Below is a diagram illustrating this general mechanism.

Caption: General mechanism of a boronate-based "turn-on" fluorescent probe for peroxynitrite.

Quantitative Data Summary

The following table summarizes typical quantitative data for a peroxynitrite-selective fluorescent probe, compiled from various sources in the literature.[1][3][4] These values are essential for designing and interpreting experiments.

| Parameter | Typical Value | Description |

| Excitation Wavelength (λex) | 400 - 650 nm | The wavelength of light used to excite the fluorophore. |

| Emission Wavelength (λem) | 450 - 700 nm | The wavelength of light emitted by the fluorophore upon excitation. |

| Quantum Yield (Φ) | 0.1 - 0.8 (activated) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. |

| Limit of Detection (LOD) | 10 - 100 nM | The lowest concentration of the analyte that can be reliably detected.[3][4] |

| Response Time | < 1 minute | The time required for the probe to react with the analyte and produce a stable signal.[3] |

| Stokes Shift | 20 - 100 nm | The difference between the maximum excitation and emission wavelengths. |

Detailed Experimental Protocols

Cell Culture and Staining

This protocol outlines the general steps for staining cultured cells with a peroxynitrite-selective fluorescent probe.

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) in a suitable culture vessel (e.g., 96-well plate, confocal dish) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (e.g., 1-10 µM) in serum-free cell culture medium or phosphate-buffered saline (PBS).

-

Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, uninternalized probe.

-

Induction of Peroxynitrite (Optional): To induce endogenous peroxynitrite production, cells can be treated with stimulating agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for several hours prior to or during probe incubation.[1] For exogenous peroxynitrite, a donor like SIN-1 can be added shortly before imaging.[1]

-

Imaging: Proceed immediately to fluorescence microscopy.

Fluorescence Microscopy and Image Analysis

-

Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe. For live-cell imaging, ensure the microscope is equipped with a stage-top incubator to maintain temperature and CO₂ levels.

-

Image Acquisition: Acquire images using a sensitive camera (e.g., sCMOS or EMCCD). Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

-

Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity in regions of interest (ROIs), such as individual cells or subcellular compartments. For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.

Below is a diagram illustrating a typical experimental workflow.

Caption: A typical workflow for cellular imaging of peroxynitrite using a fluorescent probe.

Relevant Signaling Pathway: Inflammatory Response

Peroxynitrite is heavily involved in inflammatory signaling pathways. For instance, in macrophages, the activation of Toll-like receptors (TLRs) by pathogens or inflammatory signals can lead to the production of both nitric oxide and superoxide, the precursors of peroxynitrite.

The following diagram illustrates a simplified signaling pathway leading to peroxynitrite formation in an inflammatory context.

Caption: Simplified signaling pathway showing the formation of peroxynitrite in response to an inflammatory stimulus (LPS).

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new long-wavelength fluorescent probe for tracking peroxynitrite in live cells and inflammatory sites of zebrafish - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to YF-Mo1 for Single-Molecule Imaging Studies

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "YF-Mo1." The following technical guide is a representative example constructed to fulfill the user's request for a detailed document on a single-molecule imaging probe. The data, protocols, and pathways are based on established principles of single-molecule imaging and common characteristics of fluorescent probes used in this field.

Introduction to Single-Molecule Imaging

Single-molecule imaging has revolutionized our understanding of molecular dynamics by enabling the direct, real-time observation of individual molecules.[1] This powerful and versatile tool provides detailed insights into a variety of molecular processes, including DNA replication, protein-protein interactions, and enzyme kinetics.[1] Key techniques in this field include fluorescence microscopy, atomic force microscopy, and super-resolution imaging.[1] Single-molecule fluorescence microscopy, in particular, has been instrumental in visualizing the movement of individual molecules within cells, offering a window into complex biological processes like protein folding and cellular signaling.[1]

The development of advanced imaging modalities such as Total Internal Reflection Fluorescence (TIRF) microscopy, which offers a high signal-to-noise ratio, and super-resolution techniques like STORM and PALM, has pushed the boundaries of what can be observed at the molecular level.[1][2] These advancements allow for the study of cellular structures and processes with unprecedented detail.[2]

This compound: A Hypothetical Probe for Single-Molecule Imaging

This guide focuses on the hypothetical fluorescent probe, this compound, designed for high-precision single-molecule imaging. We will explore its photophysical properties, provide detailed experimental protocols for its use, and illustrate its application in studying cellular signaling pathways.

Quantitative Data Summary

The performance of this compound as a single-molecule probe is summarized in the tables below.

Table 1: Photophysical Properties of this compound

| Property | Value |

| Excitation Maximum (λex) | 640 nm |

| Emission Maximum (λem) | 665 nm |

| Molar Extinction Coefficient | > 100,000 M⁻¹cm⁻¹ |

| Quantum Yield | > 0.6 |

| Photostability (time to 50% intensity) | > 120 seconds |

| Average ON-time | 35 ms |

| Average OFF-time | 5 ms |

Table 2: Performance in Single-Molecule Localization Microscopy (SMLM)

| Parameter | Value |

| Localization Precision | 10 - 20 nm |

| Photon Yield per Switching Event | > 1,500 |

| Labeling Density | 100-500 molecules/µm² |

| Signal-to-Noise Ratio | > 10 |

Experimental Protocols

Cell Culture and Preparation

-

Cell Seeding: Plate cells of interest (e.g., HeLa cells) onto glass-bottom dishes suitable for microscopy. Culture overnight in appropriate media to allow for adherence.

-

Transfection (if applicable): For imaging a specific protein of interest, transfect cells with a plasmid encoding the protein fused to a self-labeling tag (e.g., HaloTag, SNAP-tag). Allow 24-48 hours for protein expression.

-

Fixation and Permeabilization (for fixed-cell imaging):

-

Wash cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash three times with PBS.

-

Labeling with this compound

-

Preparation of Labeling Solution: Prepare a 1 µM solution of this compound conjugated to the appropriate ligand (e.g., HaloTag ligand, SNAP-tag substrate) in complete cell culture medium or a suitable buffer (e.g., PBS with 1% BSA).

-

Labeling:

-

For live-cell imaging, replace the culture medium with the this compound labeling solution and incubate for 15-30 minutes at 37°C.

-

For fixed-cell imaging, add the labeling solution to the fixed and permeabilized cells and incubate for 30 minutes at room temperature.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells extensively (at least three times for 5 minutes each) with pre-warmed complete medium (for live cells) or PBS (for fixed cells) to remove unbound probe.

-

-

Imaging: Proceed to the imaging step immediately for live-cell experiments or at your convenience for fixed samples.

Single-Molecule Imaging

-

Microscope Setup:

-

Use a microscope equipped for single-molecule imaging, such as a TIRF or a highly inclined and laminated optical sheet (HILO) setup.

-

Ensure the use of appropriate laser lines for excitation (e.g., a 640 nm laser for this compound) and corresponding emission filters.

-

-

Image Acquisition:

-

Acquire a series of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz).

-

Adjust laser power to achieve sparse, single-molecule blinking events in each frame. High laser power is often necessary but can increase photobleaching.[2]

-

-

Data Analysis:

-

Use single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to detect and localize individual fluorophore blinking events in the acquired image series.

-

Reconstruct a super-resolution image from the localized molecules.

-

Perform quantitative analysis, such as cluster analysis or single-particle tracking, as needed.

-

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway: mTOR Regulation of YB-1

This compound can be used to study the spatial organization and dynamics of proteins involved in signaling pathways. For instance, by labeling YB-1 (Y-box-binding protein 1), its localization and clustering can be observed under different cellular conditions, such as the inhibition of the mTOR signaling pathway, which is known to regulate YB-1 synthesis.[3][4]

Caption: mTOR signaling pathway leading to the translation of YB-1 protein.

Experimental Workflow for Single-Molecule Imaging

The general workflow for a single-molecule imaging experiment using this compound is depicted below.

Caption: A typical workflow for a single-molecule localization microscopy experiment.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. Ultra high-speed single-molecule fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. YB-1 synthesis is regulated by mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective regulation of YB-1 mRNA translation by the mTOR signaling pathway is not mediated by 4E-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

photostability and quantum yield of YF-Mo1

A comprehensive search has yielded no publicly available scientific literature or data corresponding to a compound designated "YF-Mo1." This suggests that "this compound" may be a proprietary compound, an internal research code, or a novel substance that has not yet been described in published materials. Therefore, a specific technical guide on the photostability and quantum yield of this compound cannot be generated at this time.

In lieu of specific data for this compound, this guide will provide a comprehensive, in-depth technical framework for assessing the photostability and quantum yield of a generic fluorescent probe. This framework will adhere to the core requirements of the original request, including data presentation, detailed experimental protocols, and mandatory visualizations. This guide can serve as a standard operating procedure for the characterization of new fluorescent molecules.

Section 1: General Principles of Photostability and Quantum Yield

Photostability is a critical parameter for any fluorescent molecule, defining its resilience to photochemical degradation upon exposure to light. A high photostability is desirable for applications requiring long-term or high-intensity illumination, such as fluorescence microscopy and single-molecule tracking. Photobleaching, the irreversible loss of fluorescence, is a key measure of photostability.

Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is advantageous for achieving a high signal-to-noise ratio in fluorescence-based assays.

Section 2: Experimental Protocols

Quantum Yield Determination (Relative Method)

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.

Experimental Workflow:

Caption: Workflow for relative quantum yield determination.

Protocol:

-

Select a suitable quantum yield standard: The standard should have an absorption profile similar to the sample and a well-documented quantum yield in the same solvent.

-

Prepare a series of dilutions of both the sample and the standard in a suitable solvent (e.g., ethanol, water, or phosphate-buffered saline). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield (Φ_s) of the sample using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Photostability Assessment (Photobleaching Assay)

This protocol describes a method to quantify the photostability of a fluorescent probe by measuring its photobleaching rate under continuous illumination.

Experimental Workflow:

Caption: Workflow for photostability (photobleaching) assessment.

Protocol:

-

Prepare a sample of the fluorescent probe immobilized on a microscope slide or in a solution within a microfluidic chamber.

-

Mount the sample on a fluorescence microscope equipped with a suitable light source and detector.

-

Acquire a time-lapse series of fluorescence images under continuous illumination. The illumination intensity and acquisition parameters should be kept constant throughout the experiment.

-

Analyze the image series to measure the mean fluorescence intensity of the sample at each time point.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the resulting decay curve to a single or double exponential decay model to determine the photobleaching rate constant(s) and the photobleaching half-life (t_1/2).

Section 3: Data Presentation

Quantitative data for photostability and quantum yield should be summarized in clear and concise tables.

Table 1: Quantum Yield Data for a Hypothetical Fluorescent Probe (FP-1)

| Parameter | Value |

| Excitation Wavelength (nm) | 488 |

| Emission Maximum (nm) | 520 |

| Quantum Yield Standard | Fluorescein (in 0.1 M NaOH) |

| Quantum Yield of Standard | 0.95 |

| Quantum Yield of FP-1 | 0.85 ± 0.05 |

Table 2: Photostability Data for a Hypothetical Fluorescent Probe (FP-1)

| Parameter | Value |

| Illumination Intensity (W/cm²) | 10 |

| Photobleaching Half-life (s) | 120 ± 15 |

| Photobleaching Rate Constant (s⁻¹) | 0.0058 ± 0.0007 |

Section 4: Signaling Pathways and Logical Relationships

In the context of drug development, a fluorescent probe might be used to visualize a specific signaling pathway. The following is a hypothetical example of a signaling pathway diagram.

Caption: A generic signaling pathway from ligand binding to gene expression.

This comprehensive guide provides the necessary framework for the rigorous assessment of the photostability and quantum yield of novel fluorescent probes, a critical step in their development and application in research and drug discovery.

Technical Guide: Synthesis and Application of YF-Mo1, a Zirconium-Based Metal-Organic Framework for Advanced Drug Delivery

Disclaimer: The designation "YF-Mo1" does not correspond to a standardized or widely recognized metal-organic framework (MOF) in the current scientific literature. This document provides a comprehensive technical guide on the synthesis, characterization, and application of a representative zirconium-based MOF, UiO-66, which is a prominent candidate for drug delivery applications due to its high stability and biocompatibility.[1][2][3] For the purpose of this guide, the synthesized MOF will be referred to as this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and data to facilitate the synthesis and evaluation of this compound for therapeutic applications.

Core Synthesis and Material Properties

The synthesis of this compound is typically achieved through a solvothermal method, which involves heating a mixture of a zirconium salt and an organic linker in a high-boiling point solvent.[4][5] This method yields a crystalline material with a high surface area and porous structure, ideal for encapsulating therapeutic agents.[1][6]

Quantitative Synthesis and Characterization Data

The following tables summarize the key quantitative parameters for the synthesis and the resulting physicochemical properties of this compound.

Table 1: Synthesis Parameters for this compound

| Parameter | Value/Component | Molar Ratio (Metal:Linker) | Concentration | Role |

| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) | 1 | ~0.016 M | Forms the inorganic nodes of the framework. |

| Organic Linker | 2-aminoterephthalic acid | 1 | ~0.016 M | Acts as the bridging strut in the framework. |

| Solvent | N,N-Dimethylformamide (DMF) | - | 150 mL | Solubilizes precursors and facilitates the reaction. |

| Reaction Temperature | 120 °C (393 K) | - | - | Drives the solvothermal synthesis.[4][5] |

| Reaction Time | 24 hours | - | - | Allows for crystal growth and framework formation.[4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Method of Analysis |

| BET Surface Area | ~1000 m²/g | N₂ Adsorption Isotherm[7] |

| Pore Volume | ~0.5 cm³/g | N₂ Adsorption Isotherm[7] |

| Pore Size | 0.8 - 1.1 nm | N₂ Adsorption Isotherm[7][8] |

| Particle Size | 50 - 600 nm | Dynamic Light Scattering (DLS) / SEM[7][9][10] |

| Thermal Stability | Stable up to ~450-500 °C | Thermogravimetric Analysis (TGA)[4][5] |

| Point of Zero Charge (pHpzc) | ~4.96 | pH drift method[4] |

Table 3: Example Drug Loading and Release Characteristics

| Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Profile (at pH 7.4) |

| Ibuprofen | ~15-20% | > 90% | Sustained release over 48 hours[6] |

| Captopril | ~10-15% | > 90% | Sustained release over 72 hours[6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, activation, characterization, and drug loading of this compound.

Solvothermal Synthesis of this compound

This protocol is adapted from established methods for synthesizing UiO-66 type MOFs.[4][5]

-

Precursor Solution Preparation:

-

Dissolve 1.47 g of Zirconium(IV) chloride (ZrCl₄) in 75 mL of N,N-Dimethylformamide (DMF) in a 200 mL beaker and stir for 20 minutes.

-

In a separate beaker, dissolve 1.06 g of 2-aminoterephthalic acid in 75 mL of DMF and stir for 20 minutes.[5]

-

-

Mixing and Reaction:

-

Purification and Activation:

-

After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

-

Collect the white precipitate by centrifugation.

-

Wash the product by resuspending it in fresh DMF and centrifuging. Repeat this step three times.[5]

-

To activate the MOF, wash the product with a volatile solvent like ethanol three times to exchange the DMF.[11]

-

Dry the final product under vacuum at 100 °C overnight to remove the solvent from the pores.

-

Material Characterization

-

Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized this compound by comparing the experimental diffraction pattern with simulated patterns for UiO-66.[4][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the coordination between the zirconium nodes and the carboxylate groups of the linker and confirm the presence of the amine functional groups.[4][5]

-

Thermogravimetric Analysis (TGA): Assess the thermal stability of the framework and identify the temperature at which the organic linker decomposes.[4]

-

N₂ Adsorption-Desorption Analysis: Determine the BET surface area, pore volume, and pore size distribution of the activated this compound.[8]

-

Scanning Electron Microscopy (SEM): Visualize the morphology and particle size of the synthesized MOF crystals.[4][13]

Drug Loading Protocol

-

Activation: Ensure the this compound is fully activated (i.e., solvent molecules are removed from the pores) as described in step 3 of the synthesis protocol.

-

Drug Solution Preparation: Prepare a concentrated solution of the desired drug (e.g., 10 mg/mL of ibuprofen) in a suitable solvent (e.g., ethanol).

-

Incubation: Disperse a known amount of activated this compound (e.g., 100 mg) in the drug solution.

-

Loading: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.[11]

-

Purification: Centrifuge the mixture to collect the drug-loaded this compound. Wash the product with fresh solvent to remove any drug adsorbed on the external surface.

-

Drying: Dry the drug-loaded this compound under vacuum at a temperature that will not degrade the drug.

-

Quantification: Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the synthesis and application of this compound.

Conclusion

This technical guide outlines a robust and reproducible protocol for the synthesis of a highly stable, porous zirconium-based MOF, termed this compound for illustrative purposes. The detailed methodologies and comprehensive data tables provide a solid foundation for researchers in the field of drug delivery. The inherent properties of this compound, such as high surface area, tunable pore size, and excellent stability, make it a promising platform for the encapsulation and controlled release of therapeutic agents.[1][2] The visualization of the synthesis workflow and the proposed drug delivery pathway further clarifies the processes involved, from benchtop synthesis to potential therapeutic application. Further functionalization of the amine groups on the linker can also be explored to facilitate active targeting of specific cell types, enhancing the therapeutic efficacy of the loaded drug.[14]

References

- 1. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]

- 2. Zr-based metal–organic frameworks: design, synthesis, structure, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UiO-66 (Zr) - CD Bioparticles [cd-bioparticles.net]

- 8. pure.uva.nl [pure.uva.nl]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. NH2-Modified UiO-66: Structural Characteristics and Functional Properties [mdpi.com]

The Cytotoxicity and Biocompatibility of YF-Mo1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic and biocompatible properties of YF-Mo1, a known inhibitor of Carbonyl Reductase 1 (CBR1). Due to the limited availability of public research data on this compound, this document serves as a framework, outlining the essential experimental data and analyses required for a thorough evaluation of its potential as a therapeutic agent. The guide includes standardized templates for data presentation and detailed experimental protocols that can be adapted for in-house studies. Furthermore, it provides conceptual diagrams of relevant signaling pathways and experimental workflows to guide future research and data interpretation.

Introduction

This compound has been identified as an inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the metabolism of various xenobiotics and endogenous compounds, including chemotherapeutic agents. The inhibition of CBR1 is a promising strategy in oncology to overcome drug resistance and reduce cardiotoxicity associated with certain anticancer drugs. However, a comprehensive assessment of the cytotoxicity and biocompatibility of any new chemical entity is paramount before its consideration for further development. This guide outlines the necessary framework for such an evaluation of this compound.

Physicochemical Properties of this compound

A complete understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activity.

| Property | Value | Reference |

| Molecular Formula | Data not available | |

| Molecular Weight | Data not available | |

| Solubility | Data not available | |

| Purity | Data not available | |

| IC50 (CBR1) | 1.1 µM | [1][2] |

In Vitro Cytotoxicity

Evaluating the cytotoxic potential of this compound against a panel of cancerous and non-cancerous cell lines is a critical first step.

Cell Viability Assays

Objective: To determine the concentration-dependent effect of this compound on the viability of various cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assays

Objective: To investigate whether this compound induces apoptosis in cancer cells.

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 hours.

-

Cell Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Summary

The following tables are templates for summarizing in vitro cytotoxicity data.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Type | Incubation Time (h) | IC50 (µM) |

| e.g., MCF-7 | Breast Cancer | 48 | Data not available |

| e.g., A549 | Lung Cancer | 48 | Data not available |

| e.g., HEK293 | Normal Kidney | 48 | Data not available |

| e.g., PBMCs | Normal Blood | 48 | Data not available |

In Vitro Biocompatibility

Assessing the biocompatibility of this compound with blood components is crucial for predicting potential hematological toxicity.

Hemolysis Assay

Objective: To evaluate the hemolytic activity of this compound on red blood cells.

Experimental Protocol:

-

Blood Collection: Obtain fresh human or animal blood and isolate red blood cells (RBCs) by centrifugation.

-

Compound Incubation: Incubate RBCs with various concentrations of this compound for a defined period (e.g., 2 hours) at 37°C. Use Triton X-100 as a positive control and PBS as a negative control.

-

Hemoglobin Release Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Data Summary

Table 2: Hemolytic Activity of this compound

| Concentration (µM) | % Hemolysis |

| e.g., 1 | Data not available |

| e.g., 10 | Data not available |

| e.g., 100 | Data not available |

In Vivo Biocompatibility and Toxicity

Animal studies are essential to understand the systemic effects of this compound.

Acute Toxicity Study

Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of this compound in an animal model (e.g., mice or rats).

Experimental Protocol:

-

Animal Model: Use healthy, young adult rodents.

-

Dose Administration: Administer single doses of this compound via a relevant route (e.g., intravenous, intraperitoneal, or oral) at escalating concentrations.

-

Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.

-

Pathological Analysis: At the end of the study, perform gross necropsy and histopathological examination of major organs.

Data Summary

Table 3: Acute In Vivo Toxicity of this compound

| Dose (mg/kg) | Route of Administration | Observations |

| e.g., 10 | i.v. | Data not available |

| e.g., 50 | i.v. | Data not available |

| e.g., 100 | i.v. | Data not available |

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and experimental designs can aid in research planning and interpretation.

Hypothetical Signaling Pathway of this compound in Cancer Cells

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

This technical guide provides a structured framework for the comprehensive evaluation of the cytotoxicity and biocompatibility of this compound. While current publicly available data is limited to its inhibitory activity against CBR1, the outlined experimental protocols and data presentation templates offer a clear path for researchers to generate the necessary data to assess its potential as a safe and effective therapeutic agent. Future studies should focus on generating robust in vitro and in vivo data to populate this framework and elucidate the full biological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Viscosity

Topic: Mitochondrial Viscosity Staining Protocol for Live-Cell Imaging using a Representative Viscosity-Sensitive Fluorogenic Probe.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are dynamic organelles central to cellular metabolism, signaling, and apoptosis. The viscosity of the mitochondrial matrix is a critical biophysical parameter that reflects the organelle's functional state. Alterations in mitochondrial viscosity have been linked to various pathological conditions, including neurodegenerative diseases, cancer, and ischemia-reperfusion injury. Fluorescent probes that specifically target mitochondria and exhibit viscosity-dependent fluorescence offer a powerful tool for real-time monitoring of mitochondrial function in living cells. This document provides a detailed protocol for the use of a representative mitochondria-targeted, viscosity-sensitive fluorescent probe for live-cell imaging applications. These probes typically operate via a mechanism involving twisted internal charge transfer (TICT), where increased viscosity restricts intramolecular rotation, leading to enhanced fluorescence emission.[1][2][3]

Data Presentation

The following table summarizes the typical quantitative data for a representative mitochondrial viscosity probe. Note that optimal conditions may vary depending on the specific probe, cell type, and experimental setup.

| Parameter | Recommended Value/Range | Notes |

| Probe Concentration | 1-10 µM | Higher concentrations may lead to cytotoxicity or off-target staining. |

| Incubation Time | 15-60 minutes | Shorter incubation times (e.g., 1 min) have been reported for some probes.[4] |

| Excitation Wavelength | 488 - 561 nm | Varies depending on the specific fluorophore. |

| Emission Wavelength | 600 - 700 nm | Typically in the red to near-infrared range to minimize cellular autofluorescence.[4][5][6][7] |

| Solvent | DMSO (for stock solution) | Dilute stock solution in cell culture medium or buffer for staining. |

| Cell Types | HeLa, HepG2, Neurons, Macrophages | Applicable to a wide range of mammalian cells.[1][8][9] |

| Inducers of Viscosity Change | Nystatin, Monensin, Rotenone, Oligomycin | Used as positive controls to validate probe response.[1][10] |

Experimental Protocols

Reagent Preparation

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of the mitochondrial viscosity probe in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Working Solution Preparation: Immediately before use, dilute the stock solution to the final working concentration (1-10 µM) in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS). It is crucial to vortex the solution thoroughly to ensure complete dissolution and prevent aggregation.

Cell Culture and Preparation

-

Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) at a density that will result in 60-80% confluency at the time of imaging.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

On the day of the experiment, carefully remove the culture medium.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove any residual serum, which can interfere with staining.

Staining Protocol

-

Add the pre-warmed working solution of the mitochondrial viscosity probe to the cells.

-

Incubate the cells for 15-60 minutes in a humidified incubator at 37°C with 5% CO2. The optimal incubation time should be determined empirically for each cell type and experimental condition.

-

After incubation, remove the staining solution.

-

Wash the cells two to three times with pre-warmed imaging buffer or culture medium to remove any unbound probe and reduce background fluorescence.

-

Add fresh, pre-warmed imaging buffer or culture medium to the cells for imaging.

Live-Cell Imaging

-

Place the imaging vessel on the stage of a fluorescence microscope (e.g., confocal, spinning disk, or widefield) equipped with environmental control (37°C, 5% CO2).

-

Excite the probe using the appropriate laser line or filter set corresponding to its excitation maximum.

-

Capture the fluorescence emission using the corresponding filter set or detector range.

-

Acquire images at different time points or under different experimental conditions to monitor changes in mitochondrial viscosity.

-

To validate the probe's response to viscosity, cells can be treated with agents known to alter mitochondrial viscosity, such as nystatin, which can induce mitochondrial swelling and changes in the ionic balance.[1][10]

Visualizations

Experimental Workflow

Caption: Experimental workflow for mitochondrial viscosity imaging.

Signaling Pathway and Probe Mechanism

Caption: Mechanism of a viscosity-sensitive mitochondrial probe.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Single Fluorescent Probe for Dual-Imaging Viscosity and H2O2 in Mitochondria with Different Fluorescence Signals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondria-targeted fluorescent probe for simultaneously imaging viscosity and sulfite in inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A red-emissive mitochondrial probe for imaging of the viscosity in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A mitochondria-targeted near-infrared fluorescent probe for imaging viscosity in living cells and a diabetic mice model - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Mitochondria-targeted fluorescent probe for imaging viscosity in hepatic ischemia–reperfusion injury cell model - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. A viscosity sensitive fluorescent dye for real-time monitoring of mitochondria transport in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Live-cell imaging of the nucleolus and mapping mitochondrial viscosity with a dual function fluorescent probe - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for CBR1-Fluor: A Hypothetical Fluorescent Inhibitor for Carbonyl Reductase 1 Imaging

Disclaimer: Extensive research for the fluorescent probe YF-Mo1 (CAS 1119826-36-6) has revealed its identity as a known inhibitor of Carbonyl Reductase 1 (CBR1), as described in the publication "Flavonoids as inhibitors of human carbonyl reductase 1" (Chem Biol Interact. 2008, 174, 2). However, there is no publicly available information regarding the fluorescent properties (e.g., excitation/emission spectra) or any established protocols for the use of this compound in fluorescence microscopy. The initial classification by a vendor as a "fluorescent dye" is not substantiated in the scientific literature.

Therefore, the following application notes and protocols are provided for a hypothetical fluorescent CBR1 inhibitor, herein named "CBR1-Fluor," to serve as a detailed template and guide for researchers working with similar fluorescent probes. All data and specific experimental parameters are illustrative.

Introduction

Carbonyl Reductase 1 (CBR1) is a widely expressed enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family. It is involved in the metabolism of a variety of endogenous and xenobiotic carbonyl compounds. Of particular interest in drug development, CBR1 is known to metabolize and inactivate certain chemotherapeutic agents, such as anthracyclines, contributing to drug resistance. Furthermore, the metabolites produced by CBR1 can sometimes be cardiotoxic, representing a significant side effect of cancer therapies.

CBR1-Fluor is a novel, cell-permeable fluorescent probe designed for the imaging and quantification of CBR1 activity in live and fixed cells. It comprises a high-affinity CBR1 inhibitor covalently linked to a bright and photostable fluorophore. This allows for direct visualization of CBR1 localization and can be used to assess the efficacy of potential non-fluorescent CBR1 inhibitors through competitive binding assays.

Product Information

Physicochemical and Spectroscopic Properties

| Property | Specification |

| Molecular Weight | ~650 g/mol |

| Formulation | Lyophilized solid |

| Solubility | Soluble in DMSO (>10 mM) |

| Excitation Maximum (λex) | 488 nm |

| Emission Maximum (λem) | 520 nm |

| Molar Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ at 488 nm |

| Quantum Yield | > 0.60 |

| Storage | Store at -20°C, protect from light and moisture |

Recommended Filter Sets

For optimal detection of the CBR1-Fluor signal, standard FITC or GFP filter sets are recommended.

| Filter Type | Wavelength Range |

| Excitation Filter | 470/40 nm |

| Dichroic Mirror | 495 nm |

| Emission Filter | 525/50 nm |

Experimental Protocols

Reagent Preparation

-

CBR1-Fluor Stock Solution (10 mM): Warm the vial of CBR1-Fluor to room temperature. Add the appropriate volume of high-quality, anhydrous DMSO to prepare a 10 mM stock solution. For example, for 1 mg of a compound with a molecular weight of 650 g/mol , add 154 µL of DMSO. Mix by vortexing until fully dissolved.

-

Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored properly, the stock solution is stable for up to 6 months.

-

Working Solution: On the day of the experiment, dilute the 10 mM stock solution in a buffer of choice (e.g., PBS or HBSS) to the final desired working concentration (typically in the range of 100 nM - 2 µM).

Live-Cell Imaging of CBR1

This protocol is designed for cells cultured in a 96-well plate or on glass-bottom dishes.

-

Cell Seeding: Seed cells at an appropriate density to reach 60-80% confluency on the day of the experiment.

-

Probe Loading:

-

Wash the cells once with pre-warmed imaging buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

-

Prepare the CBR1-Fluor working solution in the imaging buffer. A starting concentration of 500 nM is recommended.

-

Add the working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Remove the loading solution and wash the cells twice with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.

-

Imaging:

-

Add fresh imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP).

-

Acquire images using appropriate exposure times to avoid saturation.

-

Immunofluorescence (Fixed-Cell Imaging)

This protocol allows for the co-localization of CBR1-Fluor with other proteins of interest.

-

Cell Seeding and Treatment: Seed and treat cells as required for your experiment.

-

Probe Incubation (Optional): If desired, incubate live cells with CBR1-Fluor as described in the live-cell protocol (Section 3.2) prior to fixation.

-

Fixation:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization: Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween® 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation:

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 647) in blocking buffer for 1 hour at room temperature, protected from light.

-

-

CBR1-Fluor Staining (if not done on live cells):

-

Wash three times with PBST.

-

Incubate with CBR1-Fluor working solution (e.g., 500 nM in PBS) for 30 minutes at room temperature.

-

-

Final Washes and Mounting:

-

Wash three times with PBS.

-

Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging: Image using appropriate laser lines and filters for DAPI, CBR1-Fluor, and the secondary antibody fluorophore.

Competitive Inhibition Assay

This assay can be used to screen for or characterize unlabeled CBR1 inhibitors.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Inhibitor Treatment: Treat cells with various concentrations of the test inhibitor for a predetermined amount of time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

-

Probe Loading: Add CBR1-Fluor at a constant concentration (e.g., 250 nM) to all wells and co-incubate with the test inhibitor for 30 minutes.

-

Washing and Imaging: Wash and image the cells as described in the live-cell protocol (Section 3.2).

-

Data Analysis: Quantify the mean fluorescence intensity per cell for each condition. A decrease in CBR1-Fluor signal indicates displacement by the test inhibitor. Plot the fluorescence intensity against the inhibitor concentration to determine an IC₅₀ value.

Visualizations

Experimental Workflow

Caption: Workflow for live- and fixed-cell imaging using CBR1-Fluor.

CBR1 Signaling Pathway

Caption: Simplified pathway of CBR1-mediated drug metabolism and its inhibition.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High Background | - Incomplete removal of probe- Probe concentration too high | - Increase the number and duration of wash steps.- Titrate the CBR1-Fluor concentration to find the optimal signal-to-noise ratio. |

| Weak or No Signal | - Low expression of CBR1 in the cell line- Probe degradation- Incorrect filter set | - Use a positive control cell line known to express CBR1.- Ensure proper storage of the probe.- Verify the microscope's filter specifications. |

| Phototoxicity | - High excitation light intensity- Long exposure times | - Reduce the illumination intensity.- Use the shortest possible exposure time that provides a good signal.- Use a live-cell imaging buffer with antioxidants. |

| Non-specific Staining | - Probe aggregation- Hydrophobic interactions | - Briefly sonicate or vortex the stock solution before dilution.- Include a non-ionic surfactant like Pluronic F-127 in the loading buffer. |

Application Notes and Protocols for Optimal Cell Staining with Fluorescent Probe YF-Mo1

For Researchers, Scientists, and Drug Development Professionals

Introduction